molecular formula C8H17NO B1603501 4-Isopropoxypiperidine CAS No. 43139-18-0

4-Isopropoxypiperidine

Cat. No. B1603501
CAS RN: 43139-18-0
M. Wt: 143.23 g/mol
InChI Key: RKGXJBAAWCGBQA-UHFFFAOYSA-N
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Description

4-Isopropoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique properties. It exists in two forms: 4-Isopropoxy-piperidine hydrochloride with a molecular weight of 179.69 and 4-Isopropoxy-piperidine with a molecular weight of 143.23 .


Molecular Structure Analysis

The InChI code for 4-Isopropoxypiperidine hydrochloride is 1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H . For 4-Isopropoxypiperidine, the InChI code is 1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Isopropoxypiperidine hydrochloride is an off-white solid , while 4-Isopropoxypiperidine is a light yellow to colorless liquid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.

Scientific Research Applications

Drug Design and Metabolism

4-Aminopiperidines, including compounds like 4-Isopropoxypiperidine, are involved in the development of various therapeutic agents. They are extensively metabolized by cytochrome P450s, particularly CYP3A4, which catalyzes their N-dealkylation reaction. This metabolism process is crucial for drug design, as understanding the interactions at the molecular level can guide the development of drugs with optimized metabolism profiles (Sun & Scott, 2011).

Dopamine Receptor Research

Substituted 4-aminopiperidines, such as 4-Isopropoxypiperidine, have been found to have high in vitro affinity and selectivity for human dopamine receptors. This makes them valuable for neuropharmacological research, particularly for studying dopamine D4 receptors (Schlachter et al., 1997). Similarly, compounds like RBI-257, a 4-aminopiperidine derivative, are potent and selective ligands for dopamine D4 receptors, aiding in the understanding of dopaminergic signaling in the brain (Kula et al., 1997).

Neurophysiology Studies

4-Aminopyridine compounds, closely related to 4-Isopropoxypiperidine, are used in neurophysiological research, particularly in studying the CA1 pyramidal cells of the hippocampus. These studies enhance the understanding of neural transmission and potential applications in neurological disorders (Perreault & Avoli, 1989).

Biochemical Research

In the field of biochemistry, 4-Isopropoxypiperidine derivatives have been used to explore the properties of various biological molecules. For instance, 4-Hydroxypyrimidine, a related compound, has been studied for its tautomeric equilibrium with ketonic forms, which is essential for understanding molecular interactions and reactions (Sánchez et al., 2007).

Synthetic Chemistry

4-Hydroxypiperidines, structurally related to 4-Isopropoxypiperidine, have been synthesized through various chemical methods, such as aza-Prins-cyclization. These syntheses are important for the production of complex organic compounds and have implications in medicinal chemistry (Yadav et al., 2009).

properties

IUPAC Name

4-propan-2-yloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXJBAAWCGBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615095
Record name 4-[(Propan-2-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxypiperidine

CAS RN

43139-18-0
Record name 4-[(Propan-2-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yloxy)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Kuethe, JM Janey, M Truppo, J Arredondo, T Li… - Tetrahedron, 2014 - Elsevier
A synthetically useful protocol has been developed for the preparation of highly functionalized piperidinyl ethers. Biocatalytic reduction of cyclhexanones 7, 10, and 14 allows for the …
Number of citations: 7 www.sciencedirect.com

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